molecular formula C15H21N3O4S2 B6970075 N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide

Cat. No.: B6970075
M. Wt: 371.5 g/mol
InChI Key: OIBHYRSPEANLMF-UHFFFAOYSA-N
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Description

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Properties

IUPAC Name

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-2-22-10-3-4-14(19)17-12-5-7-13(8-6-12)24(20,21)18-15-16-9-11-23-15/h5-8H,2-4,9-11H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBHYRSPEANLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .

Scientific Research Applications

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme function or block receptor sites, leading to various biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide is unique due to its specific combination of the thiazole ring, sulfonamide group, and butanamide moiety.

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